molecular formula C14H22N2O6 B2645393 Boc-nva-osu CAS No. 108233-37-0

Boc-nva-osu

Cat. No.: B2645393
CAS No.: 108233-37-0
M. Wt: 314.338
InChI Key: HXITWUZZHINTOM-VIFPVBQESA-N
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Description

Boc-nva-osu, also known as tert-butoxycarbonyl-norvaline-N-hydroxysuccinimide ester, is a compound commonly used in organic synthesis, particularly in peptide chemistry. It is a derivative of norvaline, an amino acid, and is used as a protecting group for amino acids during peptide synthesis. The Boc group (tert-butoxycarbonyl) is a widely used protecting group for amines due to its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

The synthesis of Boc-nva-osu involves the reaction of norvaline with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected norvaline is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound . The reaction conditions typically involve anhydrous solvents and are carried out at room temperature.

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Boc-nva-osu undergoes several types of chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid for deprotection, dicyclohexylcarbodiimide for coupling, and water for hydrolysis . The major products formed from these reactions are peptides and free amines.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6/c1-5-6-9(15-13(20)21-14(2,3)4)12(19)22-16-10(17)7-8-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXITWUZZHINTOM-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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